

physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol

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Compound of Interest

Compound Name: 2-Methylhepta-3,5-diyn-2-ol

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An In-depth Technical Guide on 2-Methylhepta-3,5-diyn-2-ol

Disclaimer: Direct experimental data for **2-Methylhepta-3,5-diyn-2-ol** is not readily available in published literature. The following guide is a compilation of extrapolated data from structurally similar compounds and theoretical predictions based on established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development, providing estimated properties and a plausible synthetic route.

Introduction

2-Methylhepta-3,5-diyn-2-ol is a propargylic alcohol containing a conjugated diyne functional group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The conjugated system may impart specific electronic and optical properties, while the hydroxyl group offers a site for further functionalization. This guide provides a theoretical framework for the physical, chemical, and spectroscopic properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis.

Estimated Physicochemical Properties

The physical and chemical properties of **2-Methylhepta-3,5-diyn-2-ol** have been estimated based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-

diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and characterization.

Property	Estimated Value
Molecular Formula	C ₈ H ₁₀ O
Molecular Weight	122.16 g/mol
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	~180-200 °C (at atmospheric pressure)
Melting Point	< 25 °C
Density	~0.95 g/mL
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water
pKa of Hydroxyl Proton	~16-18

Proposed Synthesis

A plausible and efficient synthetic route to **2-Methylhepta-3,5-diyn-2-ol** is via a Cadiot-Chodkiewicz coupling reaction.[3][4][5][6][7] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.

For the synthesis of **2-Methylhepta-3,5-diyn-2-ol**, the proposed reactants are 2-methyl-3-butyne-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).

Overall Reaction Scheme:

Experimental Protocol: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

- 2-methyl-3-butyn-2-ol
- 1-bromo-1-propyne
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- A suitable amine base (e.g., ethylamine, butylamine, or piperidine)
- Methanol or Ethanol
- Diethyl ether or Dichloromethane (for extraction)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Catalyst Preparation:** In a two-necked round-bottom flask under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride in a minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and methanol. The solution should turn colorless, indicating the formation of the active Cu(I) species.
- **Addition of Terminal Alkyne:** To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise while maintaining the reaction temperature at or below room temperature with a water bath.
- **Addition of Haloalkyne:** Slowly add a solution of 1-bromo-1-propyne in methanol to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed,

and the temperature should be controlled.

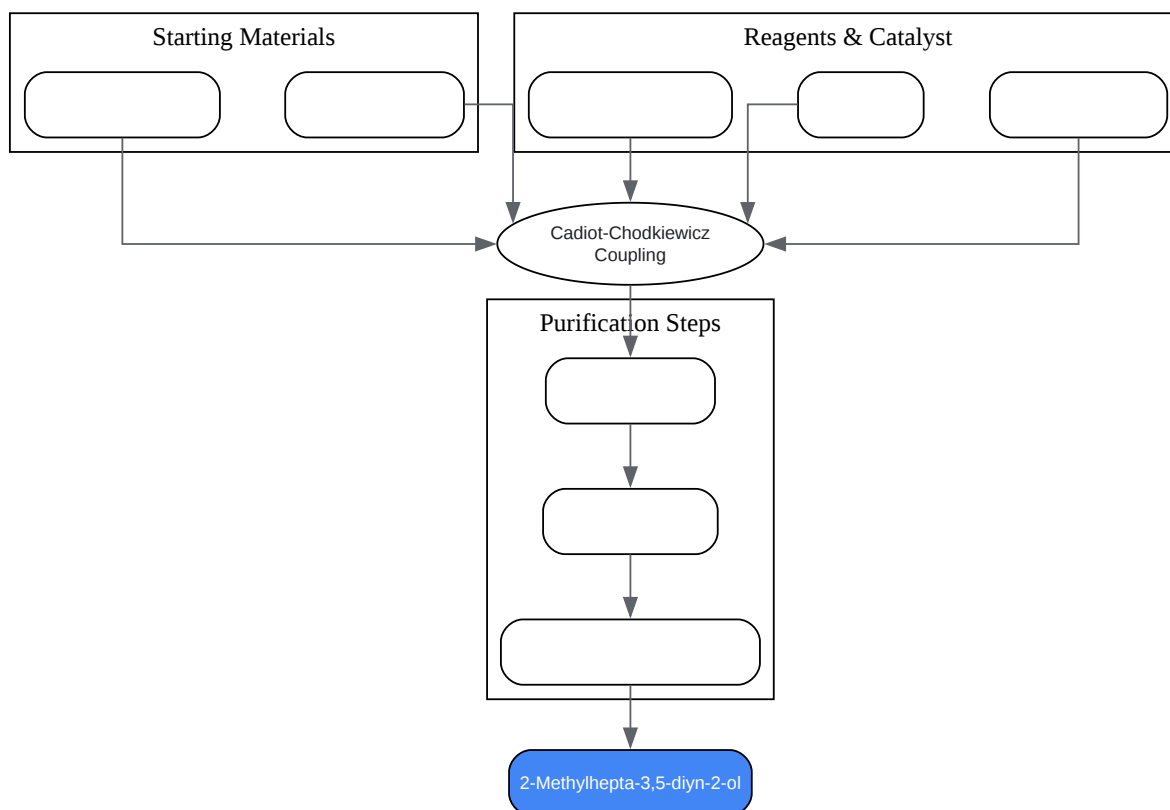
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.
- **Work-up:** Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Methylhepta-3,5-diyn-2-ol**.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of **2-Methylhepta-3,5-diyn-2-ol** and typical values for similar functional groups.

Spectroscopy	Predicted Chemical Shifts / Frequencies	Assignment
¹ H NMR	δ 1.5-1.6 ppm (singlet, 6H) 1.9-2.0 ppm (singlet, 3H) δ 2.0-2.5 ppm (broad singlet, 1H)	-C(OH)(CH ₃) ₂ -C≡C-CH ₃ -OH
¹³ C NMR	δ ~20-25 ppm δ ~30-35 ppm δ ~65-75 ppm δ ~70-90 ppm	-C≡C-CH ₃ -C(OH)(CH ₃) ₂ C(OH) (CH ₃) ₂ -C≡C-C≡C-
IR Spectroscopy	3600-3200 cm ⁻¹ (broad) 3000-2850 cm ⁻¹ ~2260-2100 cm ⁻¹ (weak to medium) ~1150 cm ⁻¹	O-H stretch C-H stretch (sp ³)C≡C stretch (conjugated)C-O stretch

Visualizations



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Caption: Proposed synthesis workflow for **2-Methylhepta-3,5-diyn-2-ol**.

Potential Applications and Future Research

Given its structure, **2-Methylhepta-3,5-diyn-2-ol** could be explored for several applications:

- Medicinal Chemistry: The diyne moiety is found in some natural products with biological activity. This compound could serve as a scaffold for the synthesis of novel therapeutic agents.
- Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with interesting electronic or material properties.
- Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are potential sites for further chemical transformations, making it a versatile building block.

Future research should focus on the successful synthesis and purification of **2-Methylhepta-3,5-diyne-2-ol**, followed by thorough characterization using modern spectroscopic techniques to validate the predicted data. Subsequently, its reactivity and biological activity can be investigated.

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References

- 1. Hepta-3,5-diyne-2-ol | C₇H₈O | CID 130122059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylhexa-3,5-diyne-2-ol | Molport-001-785-304 | Novel [molport.com]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
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